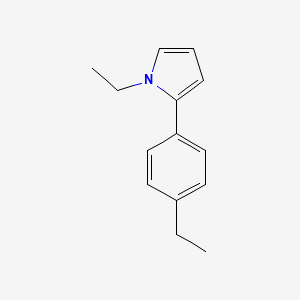![molecular formula C14H14ClNO3 B12877776 3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-35-6](/img/structure/B12877776.png)
3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is an organic compound that features a unique combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving oxazole derivatives.
Industry: It can be used in the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
4-(4-Chlorophenyl)-2-ethyloxazole: Does not have the propanoic acid moiety, which can affect its solubility and biological activity.
3-(4-Bromophenyl)-2-ethyloxazol-5-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is unique due to its combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety. This structure provides a balance of reactivity, binding affinity, and solubility, making it a valuable compound for various applications.
特性
CAS番号 |
89150-35-6 |
|---|---|
分子式 |
C14H14ClNO3 |
分子量 |
279.72 g/mol |
IUPAC名 |
3-[4-(4-chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-2-12-16-14(9-3-5-10(15)6-4-9)11(19-12)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
InChIキー |
BDGADINMMVHXDJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
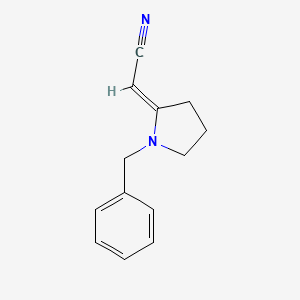
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
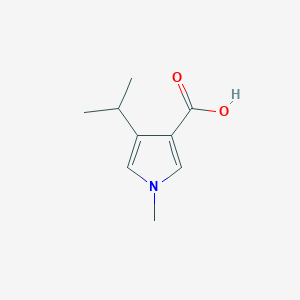
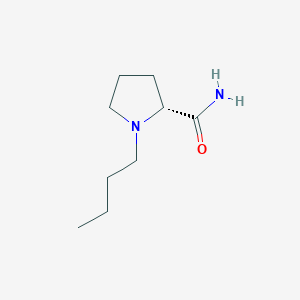


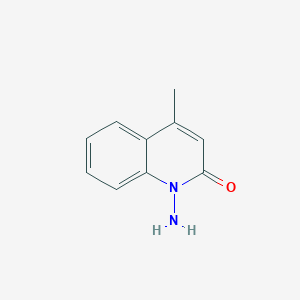
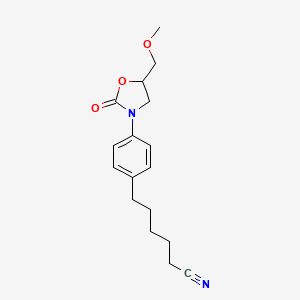
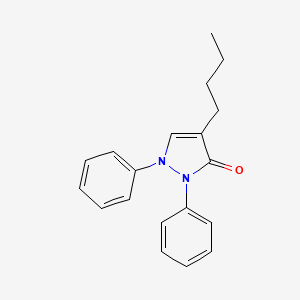
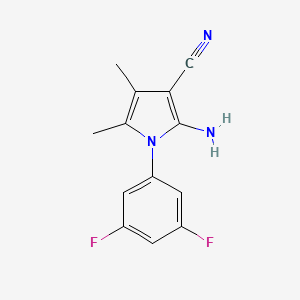
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
